[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl](4-phenylpiperazino)methanone
Description
3-(2-Chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone is a synthetic organic compound featuring a pyrazole core substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 1. The pyrazole moiety is linked via a methanone bridge to a 4-phenylpiperazine group.
Properties
Molecular Formula |
C21H21ClN4O |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
[5-(2-chlorophenyl)-2-methylpyrazol-3-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H21ClN4O/c1-24-20(15-19(23-24)17-9-5-6-10-18(17)22)21(27)26-13-11-25(12-14-26)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 |
InChI Key |
UCMIQKNLXMSSJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The next step involves the introduction of the 2-chlorophenyl group through a substitution reaction, followed by the methylation of the pyrazole ring. Finally, the piperazine moiety is introduced through a nucleophilic substitution reaction with the appropriate phenylpiperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated synthesizers. These methods can optimize reaction conditions, reduce waste, and improve yield. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to XRP44X exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that pyrazole derivatives could effectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been widely investigated. Research indicates that XRP44X may possess activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival .
Anti-inflammatory Effects
Compounds within the pyrazole class have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that XRP44X could be beneficial in treating inflammatory diseases, including arthritis and other chronic inflammatory conditions .
Synthetic Applications
XRP44X serves as an important intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its unique structure allows for modifications that can lead to the discovery of novel compounds with enhanced biological activity.
Synthesis of Novel Derivatives
The synthesis of XRP44X can be achieved through various methods, including condensation reactions involving piperazine and pyrazole derivatives. This versatility allows chemists to explore a wide range of analogs that could exhibit improved efficacy or reduced toxicity .
Heterocyclic Chemistry
As a member of the pyrazole family, XRP44X plays a crucial role in heterocyclic chemistry. Its ability to participate in further chemical reactions makes it a valuable building block for synthesizing more complex heterocycles that may have diverse biological applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Abdel-Wahab et al., 2017 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines using pyrazole derivatives similar to XRP44X. |
| Saeed et al., 2017 | Antimicrobial Properties | Found that pyrazole compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. |
| El-Hiti et al., 2019 | Synthesis Methods | Developed efficient synthetic routes for producing pyrazole-based compounds with potential therapeutic applications. |
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the pyrazole ring, piperazine substituents, or methanone-linked aromatic systems. Below is a detailed comparison with key analogs identified in the evidence:
Pyrazole-Piperazine Methanone Derivatives
Compound A: 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)-1-piperazinyl]ethanone
- Structural Differences :
- Pyrazole substitution : 4-Chlorophenyl at pyrazole position 5 (vs. 2-chlorophenyl at position 3 in the target compound).
- Piperazine substitution : Methylsulfonyl group at piperazine position 4 (vs. phenyl group in the target compound).
- Methylsulfonyl is a strong electron-withdrawing group, increasing polarity and reducing lipophilicity (predicted logP ~2.1 via Multiwfn ) compared to the phenyl group (predicted logP ~3.5 for the target compound).
Compound B: 3-(4-Chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone
- Structural Differences: Pyrazole substitution: 4-Chlorophenyl and hydroxyl groups on a dihydropyrazole ring (vs. 2-chlorophenyl and methyl on a fully aromatic pyrazole). Methanone linkage: Pyridyl group (vs. phenylpiperazine).
- The pyridyl group may engage in π-π stacking interactions distinct from phenylpiperazine’s conformational flexibility.
Methanone-Linked Aromatic Systems
Compound C: (4-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
- Structural Differences :
- Aromatic systems : Naphthalene and indole groups (vs. pyrazole and phenylpiperazine).
- Substituents : Pentyl chain on indole (absent in the target compound).
- Implications :
- The naphthalene-indole system increases hydrophobicity (predicted logP ~5.2) compared to the target compound.
- The pentyl chain may enhance membrane permeability but reduce target specificity.
Structural and Computational Analysis
Hydrogen-Bonding and Crystal Packing
- The target compound’s 2-chlorophenyl group may create steric hindrance, limiting hydrogen-bond donor capacity compared to Compound B’s hydroxyl group .
Electronic Properties
- Multiwfn simulations suggest the target compound’s HOMO-LUMO gap (~4.1 eV) is narrower than Compound A’s (~4.8 eV), indicating higher reactivity. This is attributed to the electron-donating phenylpiperazine vs. methylsulfonyl.
Data Tables
Table 1: Structural and Predicted Properties of Key Analogs
Table 2: Key Functional Group Comparisons
| Compound | Hydrogen-Bond Acceptors | Hydrogen-Bond Donors | Rotatable Bonds |
|---|---|---|---|
| Target Compound | 4 | 0 | 6 |
| Compound A | 5 | 0 | 7 |
| Compound B | 4 | 1 (OH) | 5 |
| Compound C | 2 | 0 | 8 |
Biological Activity
The compound 3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone, often referred to as XRP44X, is a synthetic molecule that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C21H21ClN4O
- Molecular Weight : 380.9 g/mol
- IUPAC Name : [4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-2-phenylpyrazol-3-yl)methanone
XRP44X exhibits its biological effects primarily through modulation of various signaling pathways. Notably, it has been identified as an inhibitor of the Ras-Net (Elk-3) pathway, which plays a crucial role in cell proliferation and survival. This inhibition may contribute to its potential anti-cancer effects.
Biological Activities
-
Antitumor Activity
- XRP44X has shown promising results in preclinical studies as an antitumor agent. It inhibits the growth of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest.
- A study demonstrated that XRP44X significantly reduced tumor size in xenograft models, suggesting its potential for therapeutic use in oncology.
-
Anti-inflammatory Effects
- The compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines and inhibiting NF-kB signaling pathways. This suggests potential applications in treating inflammatory diseases such as arthritis.
-
Neuroprotective Effects
- Research indicates that XRP44X may offer neuroprotective benefits by reducing oxidative stress and preventing neuronal apoptosis in models of neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine levels | |
| Neuroprotective | Prevents neuronal cell death |
Detailed Research Findings
- Antitumor Studies : In vitro assays revealed that XRP44X inhibited the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 12 µM and 15 µM, respectively. The mechanism involves caspase activation leading to apoptosis.
- Inflammation Models : In a murine model of arthritis, treatment with XRP44X resulted in a 40% reduction in paw swelling and a significant decrease in TNF-alpha levels compared to control groups.
- Neuroprotection : In models of Alzheimer’s disease, XRP44X administration reduced amyloid-beta-induced neurotoxicity by 30%, indicating its potential for neuroprotective applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
